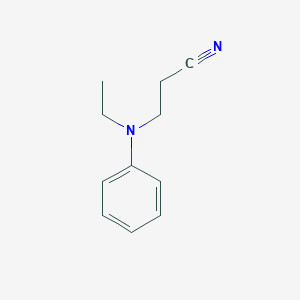

N-(2-Cyanoethyl)-N-ethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(N-ethylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRNRZQRKCXPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044587 | |

| Record name | 3-[Ethyl(phenyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-87-8 | |

| Record name | 3-(Ethylphenylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)-2-phenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)-N-ethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(ethylphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[Ethyl(phenyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-ethylanilino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CYANOETHYL)-N-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/465EKH3OG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Cyanoethyl)-N-ethylaniline CAS number and molecular formula.

CAS Number: 148-87-8 Molecular Formula: C11H14N2

This technical guide provides a comprehensive overview of N-(2-Cyanoethyl)-N-ethylaniline, a significant chemical intermediate in various industrial applications. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and primary applications.

Chemical and Physical Properties

This compound, also known as 3-(N-ethyl-N-phenylamino)propionitrile, is a colorless to very pale yellow liquid under standard conditions.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 148-87-8 | [1][2] |

| Molecular Formula | C11H14N2 | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Purity | >98.0% (GC) | [1][2] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to Yellow clear liquid | [2] |

| Specific Gravity | 1.03 | [1] |

| Boiling Point | 176 °C at 19 mmHg | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the cyanoethylation of N-ethylaniline.[5] This process involves the reaction of N-ethylaniline with acrylonitrile.[5]

Experimental Protocol: Synthesis via Cyanoethylation

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

N-ethylaniline

-

Acrylonitrile (1 equivalent)

-

Catalyst (e.g., acetic acid or a Lewis acid)[5]

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Charge the reaction vessel with N-ethylaniline and the selected catalyst.[5]

-

Gradually add acrylonitrile to the mixture while carefully controlling the temperature, as the reaction can be exothermic.[5]

-

Heat and stir the reaction mixture for a predetermined period to ensure the reaction proceeds to completion.[5]

-

Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the product can be isolated and purified, typically through vacuum distillation.

The following diagram illustrates the general workflow for the synthesis of this compound.

A patent describes a two-step industrial preparation method. The first step involves a condensation reaction of aniline and ethanol to produce N-ethylaniline. The second step is an addition reaction where the purified N-ethylaniline reacts with acrylonitrile in the presence of a catalyst to yield N-ethyl-N-cyanoethylaniline.[6]

The logical relationship for this industrial synthesis process is depicted in the diagram below.

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of various dyes.[7] Specifically, it is used in the production of disperse dyes. While its use in pharmaceutical synthesis is mentioned, specific applications in drug development are not extensively detailed in the reviewed literature.[7] Given its chemical structure, it may serve as a building block in the synthesis of more complex molecules with potential biological activity.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 148-87-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline - Google Patents [patents.google.com]

- 7. N-2-cyanoethyl-n-ethylaniline | 148-87-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

What are the physical and chemical properties of N-(2-Cyanoethyl)-N-ethylaniline?

An In-depth Technical Guide to N-(2-Cyanoethyl)-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a significant intermediate in the synthesis of various organic compounds, particularly disperse dyes.[1] This document consolidates key data, experimental protocols, and safety information to support its application in research and development.

Chemical Identity and Physical Properties

This compound, also known as 3-(N-Ethyl-N-phenylamino)propionitrile[2][3][4], is a tertiary amine with the chemical formula C₁₁H₁₄N₂.[2][4][5][6] It is a colorless to very pale yellow liquid at room temperature.[2][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂ | [2][4][5][6] |

| Molecular Weight | 174.25 g/mol | [2][5] |

| CAS Number | 148-87-8 | [2][4][5] |

| Physical State | Liquid | [5] |

| Color | Colorless to Very Pale Yellow | [2][5] |

| Boiling Point | 176 °C at 19 mmHg | [4] |

| Specific Gravity | 1.03 | [5] |

| Purity | Typically ≥98.0% (GC) | [2][5] |

| IUPAC Name | 3-(N-ethylanilino)propanenitrile | [4] |

| SMILES | CCN(CCC#N)c1ccccc1 | [2][4][6] |

| InChI Key | WYRNRZQRKCXPLA-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not provided here, the SDBS (Spectral Database for Organic Compounds) number is 6914, which can be used to access its spectral data.[5] ChemicalBook also indicates the availability of 13C NMR, IR, MS, and 1H NMR spectra for the related compound N-(2-Cyanoethyl)-N-methylaniline, suggesting similar data exists for the ethyl analogue.[7]

Chemical Properties and Reactivity

This compound is stable under normal storage conditions.[8] However, it is sensitive to light and air, and prolonged exposure should be avoided.[8][9]

Incompatible Materials:

Reactivity: The compound can react violently with nitric acid.[9] As an aromatic amine, it can neutralize acids in exothermic reactions to form salts and water.[9]

Experimental Protocols: Synthesis

The synthesis of this compound is primarily achieved through the cyanoethylation of N-ethylaniline. A common laboratory and industrial method involves the reaction of N-ethylaniline with acrylonitrile.

A patented method outlines a two-step synthesis process:

-

Condensation Reaction: Aniline and ethanol react in the presence of a catalyst to produce N-ethylaniline and N,N-diethylaniline. The pure N-ethylaniline is then separated by rectification.[1]

-

Addition Reaction: The purified N-ethylaniline reacts with acrylonitrile, catalyzed by a binary catalyst system (e.g., composed of phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or inorganic acids), to yield N-ethyl-N-cyanoethylaniline.[1]

Another documented synthesis involves the cyanoethylation of aniline using cupric acetate as a superior catalyst, which has been shown to produce N-2-cyanoethylaniline in good yield.[10] While this specific example is for a related compound, the principle applies to the synthesis of N-substituted anilines.

Below is a logical workflow for the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [3][11] |

| Hazard | H315 | Causes skin irritation. | [11] |

| Hazard | H319 | Causes serious eye irritation. | [11] |

| Hazard | H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing mist or vapors. | |

| Precautionary | P264 | Wash skin thoroughly after handling. | [11] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [3][11] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [11] |

| Precautionary | P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [3][11] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| Precautionary | P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage:

-

Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[12] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and protective clothing.[8][12] Do not eat, drink, or smoke when using this product.[8][11]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[12] Keep away from heat, sparks, open flames, and direct sunlight.[8] Store away from incompatible materials.[8][12]

The following diagram illustrates the general laboratory safety workflow when handling this compound.

Caption: General safety workflow for handling this compound.

References

- 1. CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 148-87-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 13C NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic data including NMR, IR, and Mass Spec for N-(2-Cyanoethyl)-N-ethylaniline.

Spectroscopic Analysis of N-(2-Cyanoethyl)-N-ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for this compound, also known as 3-(ethyl(phenyl)amino)propanenitrile. The information compiled herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Molecular Structure

Chemical Formula: C₁₁H₁₄N₂ Molecular Weight: 174.24 g/mol CAS Number: 148-87-8

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Predicted)

Due to the absence of publicly available experimental spectra, the following ¹H NMR data is predicted based on established chemical shift principles and data from analogous structures. The predicted spectrum would likely be recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (Aromatic) | 7.20 - 7.40 | Multiplet | 2H |

| H-b (Aromatic) | 6.60 - 6.80 | Multiplet | 3H |

| H-c (-CH₂-N) | 3.55 | Triplet | 2H |

| H-d (-CH₂-CN) | 2.65 | Triplet | 2H |

| H-e (-CH₂-CH₃) | 3.40 | Quartet | 2H |

| H-f (-CH₃) | 1.20 | Triplet | 3H |

¹³C NMR (Predicted)

Similar to the ¹H NMR data, the ¹³C NMR chemical shifts are predicted based on analogous compounds and known substituent effects.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Aromatic, C-N) | 147.0 |

| C-2 (Aromatic, CH) | 129.5 |

| C-3 (Aromatic, CH) | 117.0 |

| C-4 (Aromatic, CH) | 112.5 |

| C-5 (-CN) | 118.0 |

| C-6 (-CH₂-N) | 48.0 |

| C-7 (-CH₂-CN) | 18.0 |

| C-8 (-CH₂-CH₃) | 45.0 |

| C-9 (-CH₃) | 12.5 |

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the NIST WebBook.[1]

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~2250 | C≡N (Nitrile) Stretch |

| ~1600, 1500 | Aromatic C=C Bending |

| ~1350 | C-N Stretch |

Mass Spectrometry (MS)

The following data is derived from the electron ionization (EI) mass spectrum available from the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Fragment |

| 174 | ~30 | [M]⁺ (Molecular Ion) |

| 159 | ~100 | [M-CH₃]⁺ |

| 133 | ~40 | [M-CH₂CN]⁺ |

| 106 | ~85 | [C₆H₅N(CH₂)₂]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. If the sample is a solid, it can be dissolved in a volatile solvent and deposited on a salt plate, or mixed with KBr powder and pressed into a pellet.

-

Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and record the spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS).

-

Ionization: For volatile compounds like this compound, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow of spectroscopic analysis.

References

N-(2-Cyanoethyl)-N-ethylaniline: A Technical Guide to Health, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health, safety, and handling information for N-(2-Cyanoethyl)-N-ethylaniline (CAS No: 148-87-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. This guide is intended to be a crucial resource for laboratory personnel and anyone involved in the handling and use of this compound.

Chemical and Physical Properties

This compound, also known as 3-(N-Ethyl-N-phenylamino)propionitrile, is a colorless to yellow clear liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂ | [1][3][4] |

| Molecular Weight | 174.25 g/mol | [1][2][3][4] |

| CAS Number | 148-87-8 | [1][2][3] |

| Appearance | Colorless to Yellow clear liquid | [1][2] |

| Purity | >98.0% (GC) | [1][2][3] |

| Boiling Point | 176 °C at 19 mmHg | [2][5] |

| Specific Gravity | 1.03 | [2][3] |

| Solubility | Insoluble in water. | [6] |

Toxicological Information

The primary toxicological concern with this compound is its acute oral toxicity. It is classified as harmful if swallowed.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 4840 mg/kg | Rat | [7] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard classifications and statements are summarized below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | Category 4 | pictogram | Warning | H302: Harmful if swallowed |

| Skin irritation | Category 2 | pictogram | Warning | H315: Causes skin irritation |

| Eye irritation | Category 2 | pictogram | Warning | H319: Causes serious eye irritation |

Source: TCI Chemicals Safety Data Sheet[7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.[7][8]

-

Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[8] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[9]

Handling

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands and face thoroughly after handling.[7]

-

Prevent the generation of vapor or mist.[7]

Storage

-

Keep away from heat, sparks, and open flames.[8]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[8]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure | Reference |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. | [7][8] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [7] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [7][8] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | [7][8] |

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[11][12]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[8][11]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[8][11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.[7][11]

-

Environmental Precautions: Prevent the product from entering drains.[7]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[11][13]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][14] Do not dispose of it with household waste.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in this document, such as the LD50 test, are not publicly available in the referenced safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by specialized laboratories. For access to the full study reports, a direct inquiry to the manufacturer or a search in specialized toxicological databases would be necessary.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 148-87-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N-2-cyanoethyl-n-ethylaniline | 148-87-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ICSC 1385 - N-ETHYLANILINE [inchem.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Cyanoethylation Reaction: A Historical and Technical Overview

Abstract

The introduction of the cyanoethyl group (-CH₂CH₂CN) into organic molecules, a reaction known as cyanoethylation, has been a cornerstone of synthetic chemistry for over a century. This versatile reaction, which proceeds via a Michael-type addition of a compound with a labile hydrogen atom to acrylonitrile, has found widespread application in the synthesis of a diverse array of compounds, from pharmaceuticals to specialized polymers. This technical guide provides a comprehensive overview of the historical development of cyanoethylation, its underlying mechanisms, and detailed experimental protocols for key substrates. Quantitative data from seminal publications are summarized to offer a comparative perspective on reaction efficiencies. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who wish to leverage this powerful synthetic tool.

Historical Context and Development

The systematic study of cyanoethylation began in the early 20th century, with the reaction gaining significant traction in the 1940s. A landmark publication in this field is the comprehensive 1949 review by Herman A. Bruson in the journal Organic Reactions, which consolidated the existing knowledge and laid the groundwork for future research.[1] Early work focused on the addition of alcohols, amines, and thiols to acrylonitrile, typically in the presence of alkaline catalysts.

The reaction's utility was quickly recognized in the burgeoning polymer industry. The cyanoethylation of natural polymers, such as cellulose and starch, was extensively explored to modify their properties, leading to materials with enhanced solubility, thermal stability, and dielectric properties.[2][3][4] Patents from the mid-20th century highlight the industrial drive to optimize the process, for instance, by developing heterogeneous catalysts to simplify product purification and control the degree of substitution, thereby avoiding polycyanoethylation.[5]

Over the decades, the scope of cyanoethylation has expanded significantly to include a wide range of carbon nucleophiles and the use of various catalytic systems, including acidic and transition metal catalysts, to accommodate a broader spectrum of substrates.[6][7][8] The reaction remains a fundamental tool in modern organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and the functionalization of materials.

Reaction Mechanism

Cyanoethylation is fundamentally a nucleophilic conjugate addition reaction, often referred to as a Michael addition.[1][6] The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond of acrylonitrile, rendering the β-carbon electrophilic and susceptible to attack by a nucleophile.

The most common mechanism is base-catalyzed, where a basic catalyst deprotonates the nucleophile (YH) to generate a more potent nucleophilic anion (Y⁻). This anion then attacks the β-carbon of acrylonitrile, forming a resonance-stabilized carbanion intermediate. Subsequent protonation by the solvent or the protonated catalyst regenerates the catalyst and yields the cyanoethylated product.

Figure 1: Generalized mechanism of base-catalyzed cyanoethylation.

While base catalysis is prevalent, certain substrates, particularly aromatic amines with electron-donating substituents, can undergo cyanoethylation under acidic conditions.[8] In these cases, the acid catalyst is thought to activate the acrylonitrile by protonating the nitrile nitrogen, thereby increasing the electrophilicity of the double bond.

Quantitative Data Summary

The efficiency of cyanoethylation is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from selected publications to provide a comparative overview.

Table 1: Cyanoethylation of Alcohols

| Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methanol | Sodium Methoxide | 25 | - | - (Rate Study) | [9] |

| Ethanol | NaOH (in agar gel) | Room Temp. | 4 | 92 | [10] |

| n-Butanol | Potassium Hydroxide | 50-60 | 2 | 85 | [10] |

| Benzyl Alcohol | Triton B | 25-30 | 3 | 90 | [8] |

Table 2: Cyanoethylation of Amines

| Amine | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Acetic Acid | 100 | 6 | 75 | [8] |

| N-acetyl-1,3-phenyldiamine | Zinc Chloride | 30-94 | 28 | 68 | [11] |

| Aniline | Silica-Alumina | 80-300 | - | High | [7] |

| Diethylamine | None | 20-30 | 0.5 | 95 | [6] |

Table 3: Cyanoethylation of Carbon Nucleophiles

| Carbon Nucleophile | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetone | Quaternary Ammonium Hydroxide Resin | 15-75 | - | - | [5] |

| Methyl Ethyl Ketone | Quaternary Ammonium Hydroxide Resin | 15-75 | 22 | 72.4 | [5] |

| Phenylacetonitrile | Sodium Methoxide | 40 | 1 | 88 | [12] |

Table 4: Cyanoethylation of Cellulose

| Cellulose Source | Catalyst | Temp. (°C) | Time (h) | Degree of Substitution | Reference |

| Cotton Linters | Sodium Hydroxide | 25 | 0.5 | 3.0 | [2] |

| Hydroxyethyl Cellulose | Sodium Hydroxide | 25-55 | 1-5 | 0.44-1.23 (N%) | [13] |

| Microcrystalline Cellulose | CO₂/DBU/DMAc | 60 | 24 | 1.03 | [14] |

Experimental Protocols

The following sections provide detailed methodologies for key cyanoethylation reactions, adapted from the literature.

Cyanoethylation of an Aromatic Amine: N-acetyl-1,3-phenyldiamine

This protocol is adapted from the work of Odin, E.M., et al.[11]

Materials:

-

N-acetyl-1,3-phenyldiamine (225 g, 1.5 mol)

-

Acrylonitrile (110 g, 2.0 mol)

-

Water (88 mL)

-

Zinc chloride (20 g)

-

Ethanol (for recrystallization)

-

Reaction vessel equipped with a reflux condenser and nitrogen inlet

Procedure:

-

Combine N-acetyl-1,3-phenyldiamine, acrylonitrile, water, and zinc chloride in the reaction vessel.

-

Heat the mixture under an inert nitrogen atmosphere for 28 hours.

-

Gradually increase the temperature from 30 °C to 94 °C over the course of the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, N-acetyl-N-β-propylnitrile-1,3-phenylenediamine, is recrystallized from ethanol.

-

The reported yield is 162 g (68%).

Figure 2: Workflow for the cyanoethylation of N-acetyl-1,3-phenyldiamine.

Cyanoethylation of an Alcohol: Ethanol

This protocol describes a heterogeneous catalysis approach using an entrapped NaOH catalyst, as reported by S. S. Pawar, et al.[10]

Materials:

-

Ethanol

-

Acrylonitrile

-

Aqueous agar gel-entrapped NaOH catalyst (60% water:10% NaOH:30% agar agar)

-

Reaction flask with magnetic stirring

Procedure:

-

Prepare the solid gel catalyst by entrapping an aqueous solution of NaOH in an agar agar matrix.

-

In a reaction flask, combine ethanol and acrylonitrile.

-

Add the solid gel catalyst to the mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, the solid catalyst can be filtered off.

-

The product, 3-ethoxypropionitrile, is obtained in the filtrate.

-

The reported yield is 92%.

Cyanoethylation of a Natural Polymer: Cellulose

This protocol for the homogeneous cyanoethylation of cellulose is based on the work of F. Liu, et al.[14]

Materials:

-

Microcrystalline cellulose

-

Acrylonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylacetamide (DMAc)

-

Carbon dioxide (CO₂)

-

Reaction vessel with a stirrer and gas inlet

Procedure:

-

Activate the cellulose by dissolving it in a CO₂-switchable solvent system composed of DBU and DMAc under a CO₂ atmosphere. This forms a nucleophilic cellulose carbonate intermediate.

-

Introduce acrylonitrile to the dissolved cellulose solution.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

After the reaction, precipitate the cyanoethyl cellulose (CEC) product.

-

Wash and dry the obtained CEC.

-

The degree of substitution can be tuned by varying the reaction time, temperature, and the molar ratio of acrylonitrile to the anhydroglucose units of cellulose. A degree of substitution of up to 1.03 is reported.

Figure 3: Signaling pathway for the homogeneous cyanoethylation of cellulose.

Applications in Drug Development and Materials Science

The cyanoethyl group serves as a versatile synthon in organic synthesis. The nitrile functionality can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to various heterocyclic systems, making cyanoethylated intermediates valuable in the synthesis of pharmaceuticals.

In materials science, cyanoethylation is employed to impart specific properties to polymers. Cyanoethylated cellulose, for instance, exhibits a high dielectric constant, making it suitable for applications in electronic components.[3] The modification of other natural fibers through cyanoethylation has also been explored to improve their compatibility with polymer matrices in composite materials.[4]

Conclusion

The cyanoethylation reaction, since its early explorations to its current widespread use, has proven to be a robust and adaptable tool for the synthetic chemist. Its straightforward mechanism, amenability to a wide range of substrates, and the synthetic versatility of the resulting products have ensured its enduring relevance. The continued development of novel catalytic systems and its application to new classes of materials suggest that cyanoethylation will remain an important reaction in both academic research and industrial applications for the foreseeable future.

References

- 1. organicreactions.org [organicreactions.org]

- 2. US2375847A - Process for the preparation of cyanoethyl cellulose - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. US2579580A - Cyanoethylation - Google Patents [patents.google.com]

- 6. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 7. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. cris.tau.ac.il [cris.tau.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. ijstr.org [ijstr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Common synonyms and alternative names for N-(2-Cyanoethyl)-N-ethylaniline.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding the chemical intermediate, N-(2-Cyanoethyl)-N-ethylaniline. This document provides a thorough overview of its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in dye manufacturing.

Nomenclature and Identification

This compound is a substituted aniline derivative characterized by the presence of both an ethyl and a 2-cyanoethyl group attached to the nitrogen atom. Due to its specific chemical structure, it is known by a variety of synonyms and alternative names across different chemical databases and supplier catalogs. A comprehensive list is provided below for ease of identification and literature searching.

Table 1: Synonyms and Alternative Names

| Type | Name |

| Systematic IUPAC Name | 3-(N-ethylanilino)propanenitrile |

| CAS Registry Number | 148-87-8[1][2][3][4][5][6][7][8][9][10][11] |

| Common Synonyms | 3-(Ethyl(phenyl)amino)propanenitrile[1][7] |

| 3-(N-Ethylanilino)propionitrile[1][5][12] | |

| N-Ethyl-N-(2-cyanoethyl)aniline[7][13] | |

| Propionitrile, 3-(N-ethylanilino)- | |

| N-β-Cyanoethyl-N-ethylaniline[7][13] | |

| Aniline, N-ethyl-N-(2-cyanoethyl)-[7] | |

| Other Identifiers | N-Ethyl-N-cyanoethylaniline[7] |

| 3-Ethyl phenyl amino propanenitrile[3] | |

| N-Ethyl-N-2-cyanoethyl Aniline[3] | |

| NSC 81243[7][13] |

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the following tables to facilitate quick reference and comparison.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂[3][4][5][6][7][8][10][11][14] |

| Molecular Weight | 174.24 g/mol [5][11] |

| Appearance | Colorless to yellow clear liquid[2][4][14] |

| Boiling Point | 176 °C at 19 mmHg[4] |

| Density | 1.03 g/cm³[10] |

| Purity | >98.0% (GC)[2][4][14] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. |

Table 3: Spectral Data

| Technique | Data |

| Infrared (IR) Spectrum | Data compiled by the Coblentz Society, Inc. indicates characteristic peaks for aromatic C-H, aliphatic C-H, and nitrile (C≡N) stretching.[3] |

| Mass Spectrum (MS) | Electron ionization mass spectrum data is available through the NIST Mass Spectrometry Data Center.[12][14] |

| ¹H NMR | Spectral data for the analogous compound N-(2-Cyanoethyl)-N-methylaniline shows characteristic shifts for aromatic protons, methylene protons adjacent to the nitrogen and the cyano group, and the N-alkyl protons.[1] |

| ¹³C NMR | Spectral data for the analogous N-(2-Cyanoethyl)-N-methylaniline reveals distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the ethyl and cyanoethyl groups.[15] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the N-ethylation of aniline followed by cyanoethylation. The following protocol is based on established chemical patent literature.

Step 1: Synthesis of N-Ethylaniline (Condensation Reaction)

Reaction: Aniline reacts with ethanol in the presence of a catalyst to produce N-ethylaniline and N,N-diethylaniline. The desired N-ethylaniline is then purified by rectification.

Materials:

-

Aniline

-

Ethanol

-

Binary catalyst (e.g., a mixture of phosphorus oxychloride and phosphorus trichloride)

Procedure:

-

In a suitable autoclave equipped with stirring and temperature monitoring, charge aniline, ethanol, and the binary catalyst.

-

Seal the autoclave and slowly heat the mixture to 230-240 °C, allowing the pressure to rise to 3-3.5 MPa.

-

Maintain these conditions for approximately 10 hours.

-

After the reaction is complete, cool the autoclave and vent any excess pressure.

-

The resulting product mixture, containing unreacted aniline, N-ethylaniline, and N,N-diethylaniline, is then subjected to fractional distillation (rectification) to isolate pure N-ethylaniline.

Step 2: Synthesis of this compound (Addition Reaction)

Reaction: The purified N-ethylaniline from Step 1 undergoes a Michael addition reaction with acrylonitrile, catalyzed to yield the final product.

Materials:

-

N-Ethylaniline (from Step 1)

-

Acrylonitrile

-

Catalyst (e.g., a binary catalyst system)

Procedure:

-

In a reaction vessel equipped with a stirrer and temperature control, charge the pure N-ethylaniline and the catalyst.

-

Slowly add acrylonitrile to the mixture while maintaining the appropriate reaction temperature.

-

Allow the reaction to proceed until completion, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the crude this compound is purified, typically by vacuum distillation, to yield the final product.

Applications and Workflow

This compound is a key intermediate in the synthesis of various organic compounds, most notably disperse dyes. These dyes are used for coloring synthetic fibers such as polyester and acetate.

Logical Workflow: Role in Disperse Dye Synthesis

The following diagram illustrates the logical workflow of how this compound is utilized as a coupling component in the synthesis of an azo disperse dye.

Caption: Workflow for Azo Disperse Dye Synthesis.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory or industrial setting.

-

General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: This compound can be harmful if swallowed and may cause skin and eye irritation.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 1H NMR [m.chemicalbook.com]

- 2. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) IR Spectrum [m.chemicalbook.com]

- 3. Propanenitrile, 3-(ethylphenylamino)- [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. usbio.net [usbio.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound | 148-87-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. ivychem.com [ivychem.com]

- 10. labproinc.com [labproinc.com]

- 11. calpaclab.com [calpaclab.com]

- 12. Propanenitrile, 3-(ethylphenylamino)- [webbook.nist.gov]

- 13. N-Ethylaniline(103-69-5) IR Spectrum [m.chemicalbook.com]

- 14. Propanenitrile, 3-(ethylphenylamino)- [webbook.nist.gov]

- 15. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 13C NMR [m.chemicalbook.com]

A Theoretical and Computational Deep Dive into the Structure of N-(2-Cyanoethyl)-N-substituted Anilines

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure and electronic properties of N-(2-Cyanoethyl)-N-alkylanilines, a class of compounds with applications in dye chemistry and as intermediates in pharmaceutical synthesis. Due to the limited availability of comprehensive published theoretical data for N-(2-Cyanoethyl)-N-ethylaniline, this paper presents a detailed computational analysis of its close structural analog, N-(2-Cyanoethyl)-N-methylaniline, as a representative model. All computational data herein is based on Density Functional Theory (DFT) calculations for N-(2-Cyanoethyl)-N-methylaniline, providing a robust framework for understanding the structural and electronic characteristics of this family of molecules. The methodologies for computational modeling and experimental characterization are detailed to serve as a comprehensive resource for researchers in the field.

Introduction

This compound and its analogs are important intermediates in various chemical syntheses, particularly in the manufacturing of azo dyes. Their molecular structure, characterized by an electron-donating ethylamino group and an electron-withdrawing cyanoethyl group attached to a benzene ring, gives rise to interesting electronic properties that are crucial for their reactivity and application. Understanding the three-dimensional structure, vibrational modes, and electronic charge distribution of these molecules is paramount for predicting their behavior in chemical reactions and for the rational design of new derivatives with tailored properties.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the molecular structure and properties of organic compounds. By solving the quantum mechanical equations that govern the behavior of electrons in a molecule, DFT can provide highly accurate predictions of geometric parameters (bond lengths and angles), vibrational frequencies (FT-IR and Raman spectra), and electronic properties (HOMO-LUMO gap, Mulliken atomic charges).

This guide presents a comprehensive overview of the theoretical and computational modeling of the N-(2-Cyanoethyl)-N-methylaniline structure, serving as a proxy for the ethyl analog. We will detail the computational methodologies, present the calculated structural and electronic data in a clear and accessible format, and provide an overview of the experimental techniques used for the characterization of these compounds.

Computational Methodology

The computational analysis of N-(2-Cyanoethyl)-N-methylaniline was performed using Gaussian 09W software. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The following computational steps were performed:

-

Geometry Optimization: The initial molecular structure was optimized to find the most stable conformation.

-

Vibrational Frequency Analysis: The harmonic vibrational frequencies were calculated to simulate the FT-IR and FT-Raman spectra and to confirm the nature of the stationary point.

-

Mulliken Population Analysis: The distribution of electronic charge on each atom was calculated to understand the molecule's polarity and reactivity.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic transition properties and the chemical reactivity of the molecule.

The workflow for the computational analysis is illustrated in the diagram below.

Theoretical and Computational Results

The following sections present the quantitative data obtained from the DFT calculations on N-(2-Cyanoethyl)-N-methylaniline.

Optimized Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the three-dimensional structure of the molecule. Selected calculated bond lengths and bond angles are summarized in the tables below.

Table 1: Selected Optimized Bond Lengths (Å) for N-(2-Cyanoethyl)-N-methylaniline

| Bond | Length (Å) |

| C1-C2 | 1.394 |

| C2-C3 | 1.392 |

| C3-C4 | 1.395 |

| C4-C5 | 1.394 |

| C5-C6 | 1.392 |

| C6-C1 | 1.395 |

| C1-N7 | 1.385 |

| N7-C8 | 1.465 |

| N7-C11 | 1.472 |

| C8-C9 | 1.532 |

| C9-C10 | 1.185 |

Table 2: Selected Optimized Bond Angles (°) for N-(2-Cyanoethyl)-N-methylaniline

| Angle | Value (°) |

| C6-C1-C2 | 120.1 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 119.9 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.1 |

| C5-C6-C1 | 119.9 |

| C2-C1-N7 | 120.5 |

| C6-C1-N7 | 119.4 |

| C1-N7-C8 | 121.8 |

| C1-N7-C11 | 119.7 |

| C8-N7-C11 | 118.5 |

| N7-C8-C9 | 111.2 |

| C8-C9-C10 | 178.9 |

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental FT-IR and FT-Raman spectra. The table below lists some of the significant calculated vibrational frequencies and their assignments.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for N-(2-Cyanoethyl)-N-methylaniline

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 2250 | C≡N stretching |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1360 | C-N stretching |

| 1250 | CH₂ wagging |

| 820 | C-H out-of-plane bending (aromatic) |

Mulliken Atomic Charges

Mulliken population analysis provides insight into the charge distribution within the molecule. The calculated atomic charges on selected atoms are presented in the table below. The negative charge on the nitrogen atom of the cyano group and the nitrogen of the aniline moiety indicates their nucleophilic character.

Table 4: Mulliken Atomic Charges for Selected Atoms of N-(2-Cyanoethyl)-N-methylaniline

| Atom | Charge (e) |

| C1 | -0.165 |

| N7 | -0.321 |

| C8 | 0.045 |

| C9 | -0.012 |

| C10 | 0.123 |

| N(cyano) | -0.189 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A smaller energy gap suggests that the molecule is more reactive.

Table 5: Calculated HOMO, LUMO, and Energy Gap for N-(2-Cyanoethyl)-N-methylaniline

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 4.89 |

The distribution of the HOMO and LUMO orbitals provides information about the sites of electrophilic and nucleophilic attack. The relationship between these orbitals and chemical reactivity is depicted in the following diagram.

Experimental Protocols

The theoretical calculations are complemented by experimental characterization techniques to validate the computational results and provide a complete understanding of the molecule's properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanoethylation of N-ethylaniline.

Materials:

-

N-ethylaniline

-

Acrylonitrile

-

Acetic acid (catalyst)

-

Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of N-ethylaniline, acrylonitrile, and a catalytic amount of acetic acid is refluxed for several hours.

-

The reaction mixture is then cooled and neutralized with a sodium hydroxide solution.

-

The product is extracted with chloroform.

-

The organic layer is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy:

-

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique or as a thin film on NaCl plates. The spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.

-

FT-Raman (Fourier Transform Raman) Spectroscopy: The FT-Raman spectrum is recorded using a Nd:YAG laser as the excitation source. The spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.

UV-Vis Spectroscopy:

-

The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) to determine the electronic transitions within the molecule. The wavelengths of maximum absorption (λmax) correspond to the electronic excitations, which can be correlated with the HOMO-LUMO energy gap.

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃) to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.

The following diagram illustrates the general workflow for the experimental characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of the N-(2-Cyanoethyl)-N-methylaniline structure, serving as a valuable model for its ethyl analog and related compounds. The detailed computational data, including optimized geometry, vibrational frequencies, Mulliken atomic charges, and HOMO-LUMO analysis, offer deep insights into the molecular structure and electronic properties. The outlined experimental protocols for synthesis and spectroscopic characterization provide a practical framework for researchers working with these compounds. The integration of computational modeling and experimental techniques is crucial for advancing our understanding of these important chemical intermediates and for the development of new materials and pharmaceuticals.

Methodological & Application

Application of N-(2-Cyanoethyl)-N-ethylaniline in the Synthesis of Azo Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanoethyl)-N-ethylaniline is a key intermediate in the synthesis of a variety of monoazo dyes, particularly disperse dyes used for coloring synthetic fibers such as polyester. Its chemical structure, featuring a tertiary amine and a cyanoethyl group, makes it an effective coupling component in azo dye synthesis. The cyano group can influence the dye's color and properties, while the overall structure contributes to its affinity for hydrophobic fibers. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound, with a specific focus on the synthesis of C.I. Disperse Red 73.

Core Concepts in Azo Dye Synthesis

The synthesis of azo dyes is a well-established process that involves two primary chemical reactions: diazotization and azo coupling.[1]

-

Diazotization: This reaction converts a primary aromatic amine, known as the diazo component, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[2]

-

Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich aromatic compound, the coupling component, to form the azo dye. This compound serves as such a coupling component. The coupling reaction is an electrophilic aromatic substitution.[1]

Synthesis of C.I. Disperse Red 73

A prominent example of an azo dye synthesized using this compound is C.I. Disperse Red 73.[3] The synthesis involves the diazotization of 2-Cyano-4-nitroaniline followed by its coupling with this compound.[3]

Chemical Structures and Reaction Scheme

-

Diazo Component: 2-Cyano-4-nitroaniline

-

Coupling Component: this compound

-

Final Product: C.I. Disperse Red 73[3]

Diagram of the Synthesis of C.I. Disperse Red 73

Caption: Synthesis workflow for C.I. Disperse Red 73.

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of C.I. Disperse Red 73.

Protocol 1: Diazotization of 2-Cyano-4-nitroaniline

Materials:

-

2-Cyano-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Distilled Water

Procedure:

-

In a beaker, carefully add 2-Cyano-4-nitroaniline (1 molar equivalent) to concentrated sulfuric acid. Stir the mixture until the amine is completely dissolved.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold sulfuric acid solution of the amine. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt of 2-Cyano-4-nitroaniline and should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

Materials:

-

Diazonium salt solution from Protocol 1

-

This compound

-

Acetic Acid (or another suitable solvent)

-

Sodium Acetate (or a suitable buffer)

-

Ice

-

Distilled Water

Procedure:

-

In a separate beaker, dissolve this compound (1 molar equivalent) in a suitable solvent such as acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the solution of this compound.

-

Maintain the temperature of the reaction mixture at 0-5 °C. The pH of the mixture should be adjusted to a weakly acidic range (pH 3-7) using a buffer like sodium acetate to facilitate the coupling reaction.[3]

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. A colored precipitate of C.I. Disperse Red 73 will form.

-

Isolate the crude dye by vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted salts and acids.

-

Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the final product, C.I. Disperse Red 73.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Cyano-4-nitroaniline | C₇H₅N₃O₂ | 163.14 | Diazo Component |

| This compound | C₁₁H₁₄N₂ | 174.24 | Coupling Component |

| C.I. Disperse Red 73 | C₁₈H₁₆N₆O₂ | 348.36 | Azo Dye Product |

Table 1: Chemical Properties of Reactants and Product.

| Property | C.I. Disperse Red 73 |

| Appearance | Dark red powder[3] |

| Solubility | Soluble in ethanol, acetone, and benzene[3] |

| Melting Point | 149-150 °C |

| Boiling Point | 614.2±55.0 °C (Predicted) |

| Density | 1.22±0.1 g/cm³ (Predicted) |

Table 2: Physical Properties of C.I. Disperse Red 73. [4]

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized C.I. Disperse Red 73 can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include:

-

C≡N stretching vibration (from both cyano groups)

-

N=N stretching vibration (azo group)

-

C-N stretching vibrations

-

Aromatic C-H and C=C stretching vibrations

-

N-O stretching vibrations (from the nitro group)

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule, allowing for the confirmation of the aromatic and aliphatic parts of the structure.

-

UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol, will show the maximum absorption wavelength (λmax), which is responsible for the color of the dye.[5]

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The use of this compound as a coupling component provides a reliable method for the synthesis of monoazo disperse dyes. The protocols outlined for the synthesis of C.I. Disperse Red 73 serve as a practical guide for researchers in the field. The resulting dye exhibits properties that make it suitable for various applications, particularly in the textile industry for dyeing synthetic fibers. The characterization techniques described are essential for confirming the structure and purity of the synthesized product, ensuring its quality and performance.

References

- 1. benchchem.com [benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 5. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(2-Cyanoethyl)-N-ethylaniline as a Key Intermediate in Disperse Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-(2-Cyanoethyl)-N-ethylaniline as a crucial intermediate in the synthesis of azo disperse dyes. This document details the synthetic pathways, experimental protocols, and performance characteristics of dyes derived from this intermediate, with a focus on their application in the textile industry.

Introduction

This compound is a key aromatic amine derivative utilized as a coupling component in the synthesis of a variety of monoazo disperse dyes.[1] Its chemical structure, featuring a tertiary amine and a cyanoethyl group, makes it an excellent candidate for electrophilic substitution reactions with diazonium salts. The resulting dyes typically exhibit bright, vibrant shades with good fastness properties, particularly on hydrophobic fibers like polyester.[2][3]

The cyano group in the final dye structure can contribute to the overall chromophoric system and influence the dye's properties, such as its affinity for polyester fibers and its sublimation fastness. This document will focus on the synthesis and application of C.I. Disperse Red 73, a commercially significant dye synthesized using this compound.

Synthesis of Azo Disperse Dyes

The synthesis of azo disperse dyes from this compound follows a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling reaction with this compound.

General Reaction Pathway

The overall synthetic scheme for the preparation of C.I. Disperse Red 73 is as follows:

Caption: Synthesis pathway for C.I. Disperse Red 73.

Experimental Protocols

Protocol 1: Synthesis of C.I. Disperse Red 73

This protocol details the laboratory-scale synthesis of C.I. Disperse Red 73.

Materials:

-

2-Cyano-4-nitroaniline

-

This compound

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Ethanol

-

Sodium acetate (optional, for pH adjustment)

Procedure:

Part A: Diazotization of 2-Cyano-4-nitroaniline

-

In a 250 mL beaker, carefully add 10 g of concentrated sulfuric acid to 50 mL of water.

-

To this acidic solution, add a molar equivalent of 2-Cyano-4-nitroaniline with stirring.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve a slight molar excess (1.05 equivalents) of sodium nitrite in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of 2-Cyano-4-nitroaniline.

Part B: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve one molar equivalent of this compound in a suitable solvent, such as a mixture of water and a small amount of hydrochloric acid to aid dissolution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the stirred solution of the coupling component.

-

Maintain the temperature of the reaction mixture between 0-5 °C and a pH of 3-7.[2] The pH can be adjusted by the addition of a sodium acetate solution if necessary.

-

A colored precipitate of C.I. Disperse Red 73 will form. Continue stirring for 1-2 hours at 0-5 °C to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Further wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified C.I. Disperse Red 73 in a vacuum oven at 50-60 °C.

Characterization of the Synthesized Dye

The synthesized disperse dye should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for C.I. Disperse Red 73

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₆O₂ |

| Molecular Weight | 348.36 g/mol |

| Appearance | Dark red powder |

| Solubility | Soluble in ethanol, acetone, and benzene |

| Melting Point | Data not readily available in searched results |

| ¹H NMR | Expected signals for aromatic protons, ethyl group protons, and cyanoethyl group protons. |

| ¹³C NMR | Expected signals for aromatic carbons, nitrile carbon, and aliphatic carbons. |

| FT-IR (cm⁻¹) | Expected characteristic peaks for C≡N (nitrile), N=N (azo), C-N, and aromatic C-H stretching and bending vibrations. |

| UV-Vis (λmax) | Expected absorption maximum in the visible region, characteristic of a red dye. |

Application in Textile Dyeing

Disperse dyes are primarily used for dyeing hydrophobic synthetic fibers like polyester. The application process typically involves high temperatures to facilitate the diffusion of the dye molecules into the fiber structure.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester Fabric

Materials:

-

C.I. Disperse Red 73

-

Polyester fabric

-

Dispersing agent

-

Acetic acid (for pH adjustment)

-

Sodium hydrosulfite (for reduction clearing)

-

Sodium hydroxide (for reduction clearing)

Procedure:

-

Prepare a dyebath containing the synthesized C.I. Disperse Red 73 (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and water.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

Introduce the polyester fabric into the dyebath at room temperature.

-

Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/minute.

-

Maintain the dyeing process at 130 °C for 60 minutes.

-

Cool the dyebath to 70 °C and rinse the fabric.

-

Perform a reduction clearing process by treating the dyed fabric in a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 1 g/L) at 70-80 °C for 15-20 minutes to remove unfixed surface dye.

-

Rinse the fabric thoroughly with hot and cold water.

-

Dry the dyed fabric.

Caption: High-temperature exhaust dyeing workflow for polyester.

Performance Evaluation

The performance of the dyed fabric is assessed based on its fastness properties.

Table 2: Fastness Properties of C.I. Disperse Red 73 on Polyester Fabric

| Fastness Property | ISO Test Method | Rating (Scale 1-5, 5 being excellent) |

| Washing Fastness | ISO 105-C06 | 4-5 |

| Light Fastness | ISO 105-B02 | 5-6[4] |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

| Sublimation Fastness | ISO 105-P01 | 4 |

(Note: The fastness ratings are typical values and can vary depending on the dyeing process and the specific substrate.)

Conclusion

This compound is a vital intermediate for the synthesis of a range of azo disperse dyes, with C.I. Disperse Red 73 being a prominent example. The straightforward diazotization and coupling reactions allow for the efficient production of dyes with desirable application properties on synthetic fibers. The resulting dyes offer bright shades and good to excellent fastness, making them suitable for various textile applications. The protocols provided herein offer a foundation for the synthesis and application of these important colorants in a research and development setting.

References

Application Note: Standard Laboratory Protocol for the Cyanoethylation of N-Ethylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-ethyl-N-cyanoethylaniline, also known as 3-(ethyl(phenyl)amino)propanenitrile[1][2], through the cyanoethylation of N-ethylaniline. Cyanoethylation is a crucial organic reaction involving the addition of a protic nucleophile, such as an amine, to acrylonitrile. This specific protocol details a Lewis acid-catalyzed process, outlining the necessary reagents, equipment, reaction conditions, and purification steps to achieve a high yield and purity of the target compound.

Introduction

Cyanoethylation is a Michael addition reaction that introduces a cyanoethyl group (-CH₂CH₂CN) into a substrate containing an active hydrogen atom. The reaction between an aromatic amine and acrylonitrile is a common method for producing N-substituted aminopropionitriles, which are valuable intermediates in the synthesis of dyes and other fine chemicals[3][4]. While aliphatic amines can react with acrylonitrile without a catalyst, aromatic amines, due to their lower basicity, typically require a catalyst to proceed effectively. Various catalysts, including acetic acid, copper salts like cupric acetate, and Lewis acids, have been employed to facilitate this transformation[5][6][7].

This protocol is based on a method utilizing a binary Lewis acid catalyst system (Zinc Chloride and Aluminum Chloride) to achieve high conversion and product purity[4].

Reaction Scheme

Figure 1. Cyanoethylation of N-ethylaniline with acrylonitrile in the presence of a Lewis acid catalyst to yield 3-(ethyl(phenyl)amino)propanenitrile.

Experimental Protocol

3.1 Materials and Equipment

-

Reagents:

-

N-Ethylaniline (C₈H₁₁N, MW: 121.18 g/mol )

-

Acrylonitrile (C₃H₃N, MW: 53.06 g/mol )

-

Zinc Chloride (ZnCl₂, anhydrous, MW: 136.28 g/mol )

-

Aluminum Chloride (AlCl₃, anhydrous, MW: 133.34 g/mol )

-

-

Equipment:

-

1L three-necked round-bottom flask or a suitable reaction kettle

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Thermometer or thermocouple

-

Reflux condenser

-

Pressure gauge (optional, for reactions under slight pressure)

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

3.2 Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Ethylaniline is toxic if swallowed or absorbed through the skin. Avoid contact.

-

Lewis acids (ZnCl₂ and AlCl₃) are corrosive and moisture-sensitive. Handle in a dry environment.

3.3 Reaction Procedure

-

Setup: Assemble a 1L reaction vessel equipped with a mechanical stirrer, heating mantle, and condenser. Ensure all glassware is dry.

-

Charging Reagents: To the reaction vessel, add the following reagents in order:

-

213 g (1.76 mol) of N-ethylaniline

-

102 g (1.92 mol) of acrylonitrile (vinyl cyanide)

-

8 g (0.059 mol) of anhydrous zinc chloride

-

3.1 g (0.023 mol) of anhydrous aluminum chloride[4].

-

-

Reaction Conditions:

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of N-ethylaniline.

3.4 Work-up and Purification

-

Cooling: After 12 hours, turn off the heating and allow the reaction mixture to cool to room temperature.

-

Distillation: The crude product is purified by vacuum distillation[4].

-

Set up a vacuum distillation apparatus.

-

Apply a vacuum (target vacuum tightness of 0.1 MPa)[4].

-

Slowly heat the mixture. Collect and discard the initial low-boiling fraction, which distills at temperatures below 180 °C. This fraction may contain unreacted acrylonitrile and other volatile impurities[4].

-

Increase the temperature. Collect the main product fraction, N-ethyl-N-cyanoethylaniline, which distills at 185–190 °C under these conditions[4].

-

-

Product Analysis:

Data Presentation

The following table summarizes the quantitative data for the synthesis based on the described protocol[4].

| Parameter | Value | Unit | Notes |

| Reactants | |||